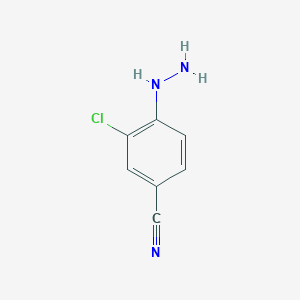

3-氯-4-肼基苯腈

描述

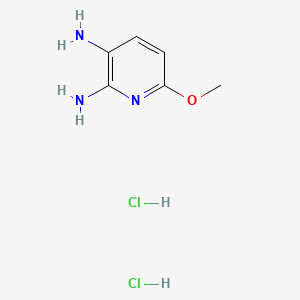

3-Chloro-4-hydrazinobenzonitrile is a chemical compound with the molecular formula C7H6ClN3 and a molecular weight of 167.598 .

Synthesis Analysis

The synthesis of 3-Chloro-4-hydrazinobenzonitrile involves two stages . In the first stage, 1-amino-2-chloro-4-cyanobenzene reacts with hydrogen chloride and sodium nitrite in lithium hydroxide monohydrate at -5 degrees Celsius for 0.5 hours . In the second stage, the product from the first stage reacts with dichloro-λ2-stannane dihydrate in lithium hydroxide monohydrate for 4 hours . The reaction is cooled with ice .Molecular Structure Analysis

The molecular structure of 3-Chloro-4-hydrazinobenzonitrile has been studied using Density Functional Theory . The calculated wavenumbers can be well supported by the experimental analysis of the vibrational modes . The charge delocalization within the molecule has been studied through natural bond orbital (NBO) analysis .Chemical Reactions Analysis

The chemical reactions of 3-Chloro-4-hydrazinobenzonitrile involve the formation of 2-chloro-4-cyanophenylhydrazine . This involves the addition of concentrated hydrochloric acid to 2-chloro-4-cyanoaniline, followed by the addition of sodium nitrite and stann chloride dihydrate .科学研究应用

Biochemistry

Application Summary

3-Chloro-4-hydrazinobenzonitrile is used in the study of enzyme-catalyzed reactions, particularly involving cytochrome P450 enzymes responsible for biaryl and biaryl ether formation .

Methods of Application

The compound serves as a precursor in enzymatic assays to investigate the biosynthetic pathways of complex natural products like ambigols .

Results

The use of 3-Chloro-4-hydrazinobenzonitrile has enabled the detailed characterization of biosynthetic steps leading to key intermediates in natural product synthesis .

Pharmacology

Application Summary

It’s utilized in the synthesis of pharmaceutical intermediates, contributing to the development of new drugs and therapeutic agents .

Methods of Application

The compound is involved in chemical reactions forming the basis of drug design and discovery, often through the formation of novel heterocyclic structures .

Results

Research has shown that derivatives of 3-Chloro-4-hydrazinobenzonitrile can exhibit a range of biological activities, making them valuable in drug development .

Organic Synthesis

Application Summary

This chemical serves as a building block in the synthesis of complex organic molecules, due to its reactive hydrazine group .

Methods of Application

It’s used in various organic transformations, including nucleophilic substitution reactions, to create diverse organic compounds .

Results

The versatility of 3-Chloro-4-hydrazinobenzonitrile in organic synthesis has been demonstrated through its application in creating a wide array of organic structures .

Analytical Chemistry

Application Summary

In analytical chemistry, it’s used as a reagent in the development of colorimetric probes for detecting substances like hydrazine .

Methods of Application

The compound reacts with analytes to produce a measurable color change, which can be quantified to determine the presence and concentration of the target substance .

Results

The development of such probes has led to the creation of rapid, sensitive, and cost-effective methods for environmental and biological analyses .

Materials Science

Application Summary

It’s employed in the growth and characterization of organic nonlinear optical (NLO) single crystals, which are important in optoelectronics .

Methods of Application

The hydrazinobenzonitrile derivative is incorporated into crystal growth processes to influence the properties of the resulting materials .

Results

Studies have shown that incorporating such compounds can enhance the NLO properties of materials, making them suitable for advanced technological applications .

Environmental Science

Application Summary

The compound is studied for its role in the formation of environmental pollutants, such as chlorobenzenes, and their impact on soil and groundwater .

Methods of Application

Research involves monitoring the environmental fate of chlorobenzenes derived from compounds like 3-Chloro-4-hydrazinobenzonitrile and assessing their ecological impact .

Results

Findings contribute to understanding the persistence and toxicity of such pollutants, informing remediation strategies and environmental regulations .

This analysis provides a snapshot of the diverse applications of 3-Chloro-4-hydrazinobenzonitrile in scientific research, highlighting its importance across various disciplines.

Chemical Biology

Application Summary

This compound is pivotal in studying the biosynthesis of polychlorinated aromatic compounds, like the ambigols, which are produced by cyanobacteria .

Methods of Application

Researchers use 3-Chloro-4-hydrazinobenzonitrile to investigate the enzymatic steps involved in the formation of these complex molecules, particularly focusing on the role of cytochrome P450 enzymes .

Results

The insights gained from these studies help in understanding the natural production of halogenated compounds and their potential applications in medicine and industry .

Nanotechnology

Application Summary

In nanotechnology, the compound is explored for its potential in creating functionalized nanoparticles with specific reactivity towards biological targets .

Methods of Application

Nanoparticles are functionalized with 3-Chloro-4-hydrazinobenzonitrile to achieve targeted interactions at the molecular level .

Results

The functionalized nanoparticles exhibit selective binding and reactivity, which could be harnessed for targeted drug delivery and diagnostic applications .

Polymer Science

Application Summary

The hydrazine functionality of the compound is exploited in polymer science for the synthesis of novel polymers with enhanced properties .

Methods of Application

3-Chloro-4-hydrazinobenzonitrile is incorporated into monomers that are polymerized to form polymers with specific structural features .

Results

The resulting polymers demonstrate unique characteristics such as increased thermal stability or improved mechanical strength, making them suitable for advanced material applications .

These additional applications demonstrate the versatility of 3-Chloro-4-hydrazinobenzonitrile in various scientific disciplines, underscoring its value as a multifunctional chemical tool.

Advanced Battery Science

Application Summary

The compound is investigated for its role in the development of advanced battery technologies, particularly in the synthesis of electrode materials .

Methods of Application

3-Chloro-4-hydrazinobenzonitrile is used to modify the surface properties of electrode materials to improve the performance and longevity of batteries .

Results

Research indicates that such modifications can lead to batteries with higher energy densities and longer cycle lives, which are crucial for sustainable energy storage solutions .

Computational Chemistry

Application Summary

In computational chemistry, the compound’s structure and reactivity are modeled to predict its behavior in various chemical environments .

Methods of Application

Using quantum mechanical calculations, researchers can simulate the interactions of 3-Chloro-4-hydrazinobenzonitrile with other molecules and predict its reactivity .

Results

These simulations help in designing new compounds and understanding the fundamental aspects of chemical reactivity, which is essential for various applications .

Agrochemistry

Application Summary

This chemical is used in the design of agrochemicals, such as pesticides and herbicides, due to its potential biological activity .

Methods of Application

Synthetic pathways involving 3-Chloro-4-hydrazinobenzonitrile are developed to create compounds that can selectively target pests and weeds .

Results

The resulting agrochemicals are tested for efficacy and safety, contributing to the development of more effective and environmentally friendly agricultural practices .

安全和危害

The safety data sheet for 3-Chloro-4-hydrazinobenzonitrile suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye . It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

未来方向

While specific future directions for 3-Chloro-4-hydrazinobenzonitrile are not mentioned in the search results, it is noted that Amerigo Scientific, a specialist distributor serving life science, provides high-quality 3-Chloro-4-hydrazinobenzonitrile . This suggests potential future applications in life science research.

属性

IUPAC Name |

3-chloro-4-hydrazinylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClN3/c8-6-3-5(4-9)1-2-7(6)11-10/h1-3,11H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJFYEHDTFWHIBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C#N)Cl)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80383868 | |

| Record name | 3-Chloro-4-hydrazinobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80383868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Chloro-4-hydrazinobenzonitrile | |

CAS RN |

254880-25-6 | |

| Record name | 3-Chloro-4-hydrazinobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80383868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(Anilinocarbonyl)amino]-3-methylbutanoic acid](/img/structure/B1305012.png)

![3-[(1-Ethylbenzimidazol-2-yl)amino]propan-1-ol](/img/structure/B1305026.png)

![4-(8-fluoro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl)benzoic acid](/img/structure/B1305064.png)